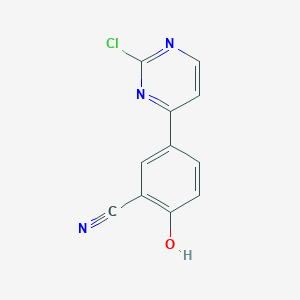

5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile

Description

Properties

IUPAC Name |

5-(2-chloropyrimidin-4-yl)-2-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClN3O/c12-11-14-4-3-9(15-11)7-1-2-10(16)8(5-7)6-13/h1-5,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKHWXMGRHDHNQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NC(=NC=C2)Cl)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401237244 | |

| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1292317-53-3 | |

| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-hydroxybenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1292317-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-Chloro-4-pyrimidinyl)-2-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401237244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2-(2-(6-(2-Cyanophenoxy)pyrimidine-4-oxyl)phenyl) methyl acetate

- Reactants and Conditions The reaction involves 4,6-dichloropyrimidine, methyl o-hydroxyphenylacetate, and anhydrous potassium carbonate in DMF solvent at 20-100°C for 2-6 hours.

- Process Steps Under a dry nitrogen atmosphere, a reaction bottle equipped with a mechanical stirrer and condenser is charged sequentially with o-hydroxybenzonitrile, toluene, and anhydrous potassium carbonate in the specified proportions. The mixture is heated to 104-110°C to reflux and separate water. After water separation, the temperature is lowered to 50-100°C, and a DMF solution of the intermediate product 2-(2-(6-chloropyrimidine-4-oxyl)phenyl)acetate from the previous step is added dropwise. The reaction is maintained at 50-100°C for 1-9 hours.

- Molar Ratio When the raw material 4,6-dichloropyrimidine is taken as 1.0 mole in the first step, the raw material consumption in this step is as follows: o-Hydroxybenzonitrile 0.9 mol, anhydrous potassium carbonate 1.0~3.0 moles, and toluene 500~700ml.

Alternative Synthetic Route via Suzuki Cross-Coupling

- General Scheme An alternative route involves a Suzuki cross-coupling reaction to install the phenyl ring onto a pyrimidine scaffold.

- Reaction Components Boronic ester and 2-amino-4,6-dichloropyrimidine are used as starting materials.

- Reaction Conditions The reaction is performed in absolute ethanol with potassium bicarbonate, using PdChippluk as a catalyst under a nitrogen atmosphere at 78°C for 3 hours.

Preparation of Azoxystrobin Intermediates

- Key Step The preparation of methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxy acrylate is a crucial intermediate.

- Reaction Mixture Mixing methyl (E)-2-[2-(6-chloropyrimidin-4-yloxy)phenyl]-3-methoxy acrylate, o-hydroxybenzonitrile, potassium carbonate, and ketene chloride in specific molar ratios, followed by dissolving in dimethylformamide.

- Process Heating the mixture, maintaining a specific temperature, filtering, performing reduced-pressure distillation, cooling, separating crystals, filtering, washing, and drying to obtain azoxystrobin.

Synthesis Involving Pyridazine Derivatives

- Initial Reactants Reacting pyridazine with hydroxylamine-O-sulfonic acid (HOSA) to generate a 1-aminopyridizinium ion in situ.

- Cycloaddition The 1-aminopyridizinium ion then reacts with another compound in a [3 + 2] cycloaddition reaction to form a 3-(2-chloropyrimidin-4-yl)pyrazolo[1,5-b]pyridazine intermediate.

- Further Modification Subsequent nucleophilic aromatic substitution or palladium-mediated cross-coupling is performed to obtain the desired product.

General Method for N-(5-chloropyridin-2-yl) derivatives

- Reactants: Reacting 5-methoxy-2-nitrobenzoic acid with 5-chloropyridin-2-amine.

- Conditions: Using acetonitrile as solvent, pyridine as a base, and phosphorous oxychloride as a coupling agent.

- Process: The reaction mixture is stirred at 15-20°C for 3 hours, followed by the addition of water. The solid is filtered, washed, and dried.

Chemical Reactions Analysis

Types of Reactions

5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of 2-hydroxy-5-(2-chloropyrimidin-4-yl)benzaldehyde.

Reduction: Formation of 5-(2-chloropyrimidin-4-yl)-2-aminobenzonitrile.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile is being explored for its potential as a therapeutic agent in various medical applications:

- Anticancer Activity : The compound has been investigated for its ability to inhibit specific kinases involved in cell proliferation, making it a candidate for cancer treatment. Its structure allows for selective interaction with molecular targets, which is crucial for drug design.

- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, potentially useful against various pathogens .

- Inflammation and Pain Management : Research indicates that it may have applications in treating inflammatory conditions and pain syndromes, contributing to its therapeutic versatility .

Organic Synthesis

In organic chemistry, this compound serves as an important intermediate in the synthesis of more complex organic molecules:

- Synthesis of Kinase Inhibitors : The compound is utilized in the development of kinase inhibitors, which are critical in treating diseases such as cancer and diabetes .

-

Chemical Transformations : It can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing chemists to modify its structure for desired properties. For example:

- Oxidation can convert the hydroxyl group to a ketone.

- Reduction can transform the nitrile group into an amine.

- Substitution reactions can replace the chlorine atom with other nucleophiles.

Biological Mechanisms

The mechanism of action of this compound involves interactions with specific enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit certain kinases or enzymes involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival, particularly in cancer cells .

Uniqueness

The unique positioning of the chlorine atom on the pyrimidine ring significantly influences the reactivity and biological activity of this compound compared to similar compounds. This specificity allows for selective interactions with molecular targets, enhancing its value in drug discovery.

Mechanism of Action

The mechanism of action of 5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit the activity of certain kinases or enzymes involved in cell proliferation and survival, thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substitution pattern on the benzonitrile and pyrimidine rings significantly influences physicochemical properties. Below is a comparative analysis with key analogs:

Key Observations:

- Hydroxyl Group Impact: The hydroxyl group in the target compound increases polarity, favoring aqueous solubility compared to non-hydroxylated analogs like 3-(2-chloropyrimidin-4-yl)benzonitrile. However, this group may necessitate protection during synthesis (e.g., tetrahydropyranyl in ) to prevent undesired side reactions.

- Lipophilicity vs. Stability : The tetrahydropyranyloxy substituent in 5-(2-Chloropyrimidin-4-yl)-2-tetrahydropyran-4-yloxy-benzonitrile improves stability and membrane permeability but reduces polarity, highlighting a trade-off between solubility and bioavailability.

- Bulky Substituents : The bromo and imidazopyridine groups in the compound introduce steric hindrance, which could enhance binding specificity in biological targets (e.g., kinase inhibition) but may compromise solubility.

Reactivity Trends:

- The 2-chloropyrimidine group in all analogs is reactive toward nucleophilic aromatic substitution (e.g., with amines or thiols), a feature exploited in drug discovery for functionalization.

- The hydroxyl group in the target compound may participate in hydrogen bonding or serve as a site for prodrug derivatization.

Biological Activity

5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Chemical Formula: C11H8ClN3O

- Molecular Weight: 233.66 g/mol

- IUPAC Name: this compound

This compound features a chlorinated pyrimidine moiety and a hydroxylated benzonitrile, which are significant for its biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial effects. For instance, studies on 2-hydroxybenzanilides have demonstrated their potential as antimicrobial agents, suggesting that the presence of the hydroxyl group may enhance biological activity against various pathogens .

Anticancer Activity

The compound's structural similarity to other known anticancer agents raises interest in its potential efficacy in cancer treatment. In vitro studies have shown that derivatives of 2-hydroxybenzonitrile can inhibit cancer cell proliferation, indicating a possible mechanism involving the modulation of cell cycle regulators . The chloropyrimidine component may also play a role in enhancing this activity through interactions with specific biological targets.

The mechanism by which this compound exerts its biological effects likely involves:

- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways, which may lead to reduced cell viability in pathogenic organisms or cancer cells.

- Receptor Modulation: The interaction with specific receptors or kinases could modulate signaling pathways critical for cell survival and proliferation .

Case Studies and Research Findings

- Antimicrobial Efficacy Study

- Anticancer Screening

Data Table: Comparison of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 5-(2-Chloropyrimidin-4-yl)-2-hydroxybenzonitrile, and how can reaction conditions be optimized for yield improvement?

Q. How should researchers characterize the purity and structural identity of this compound using spectroscopic methods?

Methodological Answer:

- ¹H/¹³C NMR: Analyze aromatic proton environments (e.g., pyrimidine C-H at δ 8.5–9.0 ppm, benzonitrile C≡N adjacent protons at δ 7.5–8.0 ppm) .

- HRMS: Confirm molecular ion [M+H]⁺ at m/z 232.0445 (calculated for C₁₁H₆ClN₃O).

- HPLC: Use a C18 column (MeCN/H₂O + 0.1% TFA) at 254 nm; retention time ~8.2 min for >98% purity .

- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., O-H···N between hydroxyl and pyrimidine groups) using SHELXL .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between computational predictions and experimental crystallographic data for this compound?

Methodological Answer:

- Refinement Protocols: Use SHELXL for iterative refinement of thermal parameters and occupancy factors, especially for disordered Cl or hydroxyl groups .

- DFT Comparison: Optimize molecular geometry using B3LYP/6-31G* and overlay with X-ray structures to identify torsional mismatches (e.g., pyrimidine-benzonitrile dihedral angles) .

- Validation Tools: Apply Rfree and electron density maps (e.g., check for omitted solvent molecules) .

Q. How can researchers design pharmacological studies to evaluate the bioisosteric potential of the chloropyrimidine moiety in receptor binding assays?

Methodological Answer:

- Receptor Binding Assays: Replace the Cl group with F, Br, or methyl analogs and test affinity for targets like 5-lipoxygenase or cannabinoid receptors .

- Structural-Activity Relationship (SAR): Synthesize derivatives (e.g., 5-(2-fluoropyrimidin-4-yl)-2-hydroxybenzonitrile) and compare IC₅₀ values using radioligand displacement assays .

- Molecular Docking: Use AutoDock Vina to model interactions with receptor active sites (e.g., halogen bonding with Cl) .

Q. What methodological approaches address discrepancies in solubility measurements across different solvent systems?

Methodological Answer:

- Standardized Protocols: Use the shake-flask method with controlled pH (e.g., phosphate buffer) and temperature (25°C) .

- Analytical Validation: Quantify solubility via HPLC calibration curves (detection at 254 nm) to avoid UV interference from aromatic rings .

- Particle Size Control: Mill compound to <50 µm to ensure consistent surface area during dissolution .

Table 2: Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Conditions |

|---|---|---|

| DMSO | >50 | 25°C, stirred |

| Water | <0.1 | pH 7.0, 25°C |

| Ethanol | 12.3 | 25°C, 24h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.